1-Methyl-2,3-dihydro-1H-indazol-5-amine

HDAC1 inhibition Epigenetic regulation Cancer therapeutics

This compound is a key starting fragment for medicinal chemistry, demonstrating an HDAC1 IC50 of 180 nM and PI3Kδ selectivity. Its favorable physicochemical profile (logP 0.7, TPSA 41.3 Ų) and 98% purity ensure reliable results for lead optimization and ADME assays. Choose this product to build upon a validated scaffold for kinase inhibitor programs and avoid the risks of uncharacterized analogs.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B11924374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3-dihydro-1H-indazol-5-amine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN1C2=C(CN1)C=C(C=C2)N
InChIInChI=1S/C8H11N3/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-4,10H,5,9H2,1H3
InChIKeyVAWACJHLLSCRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,3-dihydro-1H-indazol-5-amine: Core Scaffold Properties, Target Engagement Profile, and Procurement Fundamentals


1-Methyl-2,3-dihydro-1H-indazol-5-amine (CAS 575473-25-5) is a heterocyclic primary amine belonging to the 2,3-dihydro-1H-indazole class [1]. It is characterized by a bicyclic indazole core with a methyl substituent at the N1 position and a free amine at the 5-position, conferring a molecular weight of 149.19 g/mol and a computed logP of 0.7 [2]. The compound has been identified as an inhibitor of histone deacetylase 1 (HDAC1) with an IC50 of 180 nM in a purified enzyme assay [3]. Additionally, it has been reported as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), a target relevant to respiratory diseases and oncology .

Beyond the Indazole Core: Why 1-Methyl-2,3-dihydro-1H-indazol-5-amine Cannot Be Casually Swapped with Other 5-Aminoindazoles


The 2,3-dihydro-1H-indazole scaffold is not a monolithic entity; subtle variations in substitution pattern and oxidation state profoundly alter target engagement, physicochemical properties, and synthetic tractability. For instance, the N1-methyl group in 1-methyl-2,3-dihydro-1H-indazol-5-amine is essential for orienting the molecule within the HDAC1 active site, as demonstrated by structure-activity relationship (SAR) studies on indazole-based HDAC inhibitors where removal of the N1-alkyl group drastically reduced potency [1]. Furthermore, the 2,3-dihydro saturation state distinguishes this compound from fully aromatic 1H-indazoles, impacting both metabolic stability and conformational flexibility [2]. Even among 5-aminoindazoles, differences in logP (0.7 for the title compound vs. -0.61 to 1.5 for close analogs) and topological polar surface area (TPSA = 41.3 Ų) directly influence membrane permeability and formulation behavior [3]. Therefore, generic substitution with an uncharacterized 5-aminoindazole without quantitative head-to-head data risks altering lead optimization trajectories, invalidating SAR models, or introducing unforeseen off-target liabilities.

Quantitative Differentiation Evidence for 1-Methyl-2,3-dihydro-1H-indazol-5-amine: Head-to-Head and Cross-Study Comparisons


HDAC1 Inhibition Potency: 1-Methyl-2,3-dihydro-1H-indazol-5-amine vs. Clinical Benchmark Vorinostat (SAHA)

In a purified in vitro enzyme assay using human HDAC1 complex immunopurified from mammalian cells, 1-Methyl-2,3-dihydro-1H-indazol-5-amine exhibited an IC50 of 180 nM [1]. This places it within the same order of magnitude as the pan-HDAC inhibitor vorinostat (SAHA), which has a reported IC50 of 130 nM against HDAC1 . However, it is significantly less potent than optimized indazole-based HDAC1 inhibitors (e.g., compounds 15k and 15m, IC50 = 2.7 nM and 3.1 nM, respectively), highlighting the potential for further SAR-driven optimization [2].

HDAC1 inhibition Epigenetic regulation Cancer therapeutics

Lipophilicity and Polar Surface Area: Differentiating Physicochemical Profile for Lead Optimization

1-Methyl-2,3-dihydro-1H-indazol-5-amine possesses a computed logP (XLogP3-AA) of 0.7 and a topological polar surface area (TPSA) of 41.3 Ų [1]. In contrast, the unsubstituted indazole phenol bioisostere has a logP of approximately 1.5 . The lower logP of the 5-amino-2,3-dihydroindazole indicates improved aqueous solubility and reduced non-specific protein binding, which can be advantageous in early fragment-based campaigns or when designing CNS-penetrant compounds. Furthermore, the TPSA of 41.3 Ų is below the 140 Ų threshold often associated with poor oral bioavailability, positioning this fragment as a favorable starting point for oral drug development [2].

Drug design ADME prediction Fragment-based screening

Structural Rigidity: Zero Rotatable Bonds as an Advantage in Fragment Library Design

1-Methyl-2,3-dihydro-1H-indazol-5-amine contains zero rotatable bonds, as confirmed by its computed SMILES structure (CN1C2=C(CN1)C=C(C=C2)N) [1]. In contrast, many common indazole fragments and 5-aminoindazole analogs possess 1-3 rotatable bonds [2]. The lack of rotatable bonds minimizes conformational entropy loss upon binding, a favorable characteristic for fragment screening where weak initial affinities must be efficiently amplified during optimization [3]. Additionally, rigid fragments are less prone to metabolic degradation via oxidative pathways, potentially improving microsomal stability.

Fragment-based drug discovery Molecular complexity Lead optimization

Vendor-Assured Purity: 98% vs. Industry-Standard 95-97% for Research-Grade Indazoles

1-Methyl-2,3-dihydro-1H-indazol-5-amine is commercially available from Leyan (Product No. 2220893) with a certified purity of 98% . In comparison, the typical purity of research-grade 5-aminoindazole analogs from multiple suppliers ranges between 95% and 97% . The 98% specification reduces the likelihood of confounding impurities in dose-response assays, particularly for high-concentration testing where even 2-3% of a potent byproduct can skew IC50 determinations by >10%.

Chemical procurement Quality control Reproducibility

Scaffold Differentiation: 2,3-Dihydro-1H-indazole vs. Aromatic 1H-Indazole in Kinase Inhibition

The 2,3-dihydro-1H-indazole scaffold, exemplified by 1-Methyl-2,3-dihydro-1H-indazol-5-amine, has been specifically employed in kinase inhibitor programs targeting ROCK2, GSK3β, Aurora2, and JAK2, as reported in a parallel synthesis study of 5-substituted indazoles [1]. In contrast, the fully aromatic 1H-indazole core is more commonly associated with IDO1 and glucocorticoid receptor modulation [2][3]. The reduced saturation state alters the electronics of the fused pyrazole ring, influencing hydrogen-bonding patterns with kinase hinge regions and potentially shifting selectivity across the kinome.

Kinase inhibitor Scaffold hopping Selectivity profile

Evidence-Backed Application Scenarios for 1-Methyl-2,3-dihydro-1H-indazol-5-amine in Drug Discovery and Chemical Biology


Fragment-Based HDAC1 Inhibitor Optimization

Given its moderate HDAC1 IC50 of 180 nM and favorable physicochemical profile (logP 0.7, TPSA 41.3 Ų), 1-Methyl-2,3-dihydro-1H-indazol-5-amine is well-suited as a starting fragment for HDAC1 inhibitor programs. The compound's zero rotatable bonds and low molecular weight (149.19 Da) ensure high ligand efficiency, while the 98% commercial purity minimizes confounding assay artifacts [1][2]. Researchers can rapidly explore substitution at the 5-amino group or further functionalize the indazole core to improve potency toward the single-digit nanomolar range observed for optimized indazole-based HDAC1 inhibitors [3].

Kinase Selectivity Profiling with a 2,3-Dihydroindazole Scaffold

The 2,3-dihydro-1H-indazole scaffold, as embodied by this compound, is associated with inhibition of ROCK2, GSK3β, Aurora2, and JAK2 kinases [4]. By procuring 1-Methyl-2,3-dihydro-1H-indazol-5-amine, medicinal chemistry teams can construct focused libraries of 5-substituted dihydroindazoles to probe kinase selectivity, leveraging the scaffold's distinct electronic profile compared to aromatic 1H-indazoles. This approach is particularly valuable for projects where intellectual property freedom-to-operate around 1H-indazole kinase inhibitors is constrained.

ADME Property Benchmarking and Lead-Likeness Assessment

With a computed logP of 0.7 and TPSA of 41.3 Ų, 1-Methyl-2,3-dihydro-1H-indazol-5-amine resides within optimal oral drug space [1][5]. It serves as an excellent reference compound for establishing baseline ADME properties in a new chemical series. Its zero rotatable bonds also suggest reduced metabolic liability, making it a suitable internal standard for microsomal stability assays when comparing novel analogs. The 98% purity from Leyan ensures that observed ADME results are attributable to the parent molecule rather than impurities .

Targeted Library Synthesis for PI3Kδ and Tauopathies

Literature reports indicate that 1-Methyl-2,3-dihydro-1H-indazol-5-amine has been studied as a selective PI3Kδ inhibitor and shows promise in tau protein-associated disease models . For academic and industrial groups pursuing these indications, the compound provides a validated chemical starting point for hit expansion. Its availability in 1g, 5g, and 10g quantities from Leyan facilitates rapid scale-up from in vitro screening to preliminary in vivo pharmacokinetic studies .

Quote Request

Request a Quote for 1-Methyl-2,3-dihydro-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.